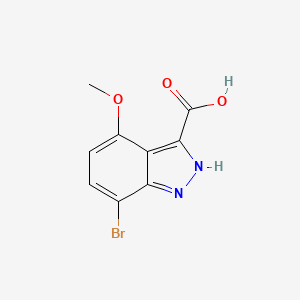

7-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-5-3-2-4(10)7-6(5)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMOGNFZLYYFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NNC(=C12)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243694 | |

| Record name | 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-05-4 | |

| Record name | 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865887-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 4 Methoxy 1h Indazole 3 Carboxylic Acid and Its Analogues

Established Approaches to 1H-Indazole-3-Carboxylic Acid Synthesis

The formation of the 1H-indazole-3-carboxylic acid scaffold is a well-documented area of synthetic chemistry, with several reliable methods at the disposal of researchers. These can be broadly categorized into protocols based on diazotization and various cyclization reactions.

Diazotization reactions represent a cornerstone in the synthesis of the indazole ring system. This classical approach typically involves the transformation of an aromatic primary amine into a diazonium salt, which then acts as a key intermediate for cyclization. One established route begins with isatin, which is hydrolyzed, converted to a diazonium salt, and then reduced to form an aryl hydrazine (B178648) that cyclizes to the indazole acid.

Modern adaptations have streamlined this process, offering higher efficiency and milder reaction conditions. A notable advancement is the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. This method is praised for its operational simplicity, rapid reaction rates, and high yields, providing an efficient route to the target scaffold. guidechem.com Such protocols have been successfully employed in the synthesis of pharmaceutical molecules like granisetron (B54018) and lonidamine. guidechem.comnih.gov The synthesis often proceeds as a one-pot reaction, directly generating diazonium salts in situ from substituted anilines to yield a variety of 1H-indazole-3-carboxylic acid derivatives. nih.gov

Beyond classical diazotization, a diverse array of cyclization reactions, often mediated by transition metals, has been developed to construct the indazole ring. These modern methods provide access to a wide range of substituted indazoles through various bond-forming strategies.

Transition-metal catalysis is a prominent feature of contemporary indazole synthesis:

Rhodium(III)-catalyzed C–H bond functionalization allows for the coupling of azobenzenes and aldehydes to form N-aryl-2H-indazoles. nih.gov

Copper-mediated intramolecular Ullmann-type reactions are effective for cyclizing hydrazones derived from trisubstituted benzene (B151609) precursors to form the indazole ring. organic-chemistry.org

Palladium-catalyzed reactions , such as the Buchwald-Hartwig intramolecular cyclization, provide an efficient two-step pathway to 1-arylindazole-3-carboxamides. researchgate.net

Other innovative cyclization strategies include cascade N-N bond forming reactions starting from 3-amino-3-(2-nitroaryl)propanoic acids and [3+2] annulation approaches that react arynes with hydrazones. researchgate.netchemicalbook.com

Regioselective Functionalization Strategies for Indazole Scaffolds

Achieving the specific substitution pattern of 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid requires precise control over the placement of functional groups on the indazole core. This involves strategic, regioselective reactions.

The introduction of a bromine atom specifically at the C-7 position is a critical step. Research has demonstrated that a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles can be achieved. chemrxiv.orgnih.gov This transformation is typically accomplished using N-bromosuccinimide (NBS) as the brominating agent. nih.gov Computational studies have been performed to understand the reactivity of the indazole ring, confirming that the C-7 position is highly prone to electrophilic attack in certain substituted indazoles. nih.gov A similar and practical approach using NBS in sulfuric acid has been developed for the synthesis of the analogous 7-bromo-4-chloro-1H-indazol-3-amine from a substituted benzonitrile, highlighting the utility of this reagent for achieving C-7 bromination. nih.govbeilstein-journals.org

Direct C-H functionalization to introduce a methoxy (B1213986) group at the C-4 position of a pre-formed indazole is challenging due to potential competing reactions at other sites. Therefore, a more common and effective strategy is to incorporate the methoxy group into the starting material before the indazole ring is constructed.

A representative synthesis for a related isomer, 7-bromo-5-methoxy-1H-indazole, illustrates this principle effectively. The synthesis begins with a commercially available, appropriately substituted aniline (B41778), in this case, 4-methoxy-2-methyl aniline. guidechem.com This precursor already contains the methoxy group in the desired relative position. The synthesis proceeds through bromination of the aniline, followed by a diazotization and cyclization sequence to form the final substituted indazole. guidechem.com This "from-the-start" approach, using a pre-functionalized benzene ring precursor, is the most logical and widely practiced method for ensuring the correct placement of the C-4 methoxy group.

Direct alkylation or acylation of the NH group of the indazole ring often leads to a mixture of N-1 and N-2 substituted products, presenting a significant synthetic challenge. The ratio of these regioisomers is highly dependent on reaction conditions, as the N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer can be kinetically favored.

Significant research has focused on developing protocols that selectively yield one isomer over the other. The choice of base, solvent, and electrophile, as well as the electronic and steric nature of existing substituents on the indazole ring, all play a crucial role in determining the outcome. Density Functional Theory (DFT) calculations have been employed to understand the mechanisms behind this selectivity, suggesting that chelation and other non-covalent interactions can drive the formation of specific products.

The following table summarizes conditions that influence the regioselectivity of N-alkylation on substituted indazoles.

| Substrate | Alkylating Agent | Base | Solvent | Predominant Isomer | Reference(s) |

| C-3 substituted indazoles | Alkyl bromide | NaH | THF | >99% N-1 | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ | N/A | >90% N-1 | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | N-2 (46% vs 38% N-1) | |

| C-7 NO₂ or CO₂Me indazoles | Alkyl bromide | NaH | THF | ≥96% N-2 |

Optimization of Carboxylic Acid Moiety Formation at C-3

The introduction of a carboxylic acid group at the C-3 position of the indazole ring is a critical step in the synthesis of the target compound and its analogues. This functionalization is not always straightforward, as the C-3 position can be challenging to access directly. rsc.org Consequently, several strategies have been developed, broadly categorized into direct carboxylation of a pre-formed indazole ring and cyclization methods that build the ring with the carboxyl group already in place or in the form of a precursor.

Carboxylation Techniques

Direct carboxylation typically involves the deprotonation of the C-3 position followed by quenching with carbon dioxide. This method often requires a protecting group on the indazole nitrogen to facilitate regioselective metalation and prevent unwanted side reactions. rsc.orgresearchgate.net

One established method involves the protection of the indazole nitrogen, for example with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group. The protected indazole can then be treated with a strong base like n-butyl lithium (n-BuLi) to remove the proton at the C-3 position. The resulting lithiated intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxyl group. researchgate.netderpharmachemica.com Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid. derpharmachemica.com

An alternative approach involves the diazotization of ortho-aminobenzacetamide or ortho-aminobenzoacetate derivatives. This method constructs the indazole ring and the C-3 functional group concurrently. The process is noted for its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn A preliminary mechanistic study suggests that a diazonium salt is a key intermediate in this transformation. sioc-journal.cn

| Technique | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Metalation-Carboxylation | N-protected Indazole | 1. n-Butyl Lithium (n-BuLi)2. Carbon Dioxide (CO2) | Applicable to existing indazole cores. | Requires protection/deprotection steps, use of pyrophoric reagents. |

| Diazotization-Cyclization | o-Aminobenzacetamide / o-Aminobenzoacetate | Diazotization reagents (e.g., NaNO2, acid) | High yields, mild conditions, operational simplicity. sioc-journal.cn | Requires specifically substituted aniline precursors. |

Esterification and Hydrolysis for Carboxylic Acid Derivatives

The carboxylic acid moiety at C-3 can be readily converted to its corresponding esters, which often serve as key intermediates or final products. Conversely, hydrolysis of these esters provides a direct route back to the carboxylic acid.

Esterification: Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the indazole-3-carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov

Hydrolysis: The hydrolysis of indazole-3-carboxylic acid esters is a common final step in many synthetic sequences. This transformation is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide (B78521) (NaOH) in a suitable solvent mixture. nih.gov This method is widely used in the synthesis of various indazole derivatives and in the in-vitro analysis of drug metabolites, where ester hydrolysis is a major metabolic pathway. nih.govresearchgate.net

| Reaction | Substrate | Typical Reagents | Conditions |

| Esterification | 1H-Indazole-3-carboxylic acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Reflux |

| Hydrolysis | 1H-Indazole-3-carboxylic acid ester | Base (e.g., NaOH, KOH) | Room temperature to reflux |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of complex molecules like this compound, particularly for pharmaceutical applications, is increasingly guided by the principles of green chemistry. benthamdirect.comrsc.org These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. primescholars.comjocpr.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions and eliminations, which generate stoichiometric byproducts that become waste.

Solvent Selection and Waste Minimization

The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents. rsc.org In indazole synthesis, greener solvents such as polyethylene (B3416737) glycol (PEG 300) have been successfully used. organic-chemistry.org The use of ultrasound irradiation has also been explored as a way to promote reactions in greener media. researchgate.net

Waste minimization is intrinsically linked to atom economy and solvent choice. Beyond this, a key strategy is to reduce the number of synthetic steps and avoid the use of protecting groups whenever possible. rsc.org For instance, developing a selective C-3 carboxylation method that does not require N-protection would represent a significant green advancement by eliminating two steps (protection and deprotection) and their associated reagents, solvents, and waste streams.

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Identification of Proposed Molecular Targets and Pathways for Indazole Carboxylic Acids

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Research has identified several key proteins and pathways that are modulated by indazole carboxylic acid derivatives.

The indazole core is a common feature in numerous enzyme inhibitors, particularly those targeting protein kinases, which are crucial regulators of cell signaling. nih.gov Indazole derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Extracellular signal-Regulated Kinases (ERK1/2). nih.govnih.govacs.org The substitution pattern on the indazole ring plays a critical role in determining the potency and selectivity of these inhibitors. nih.gov

Another significant target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses. nih.gov Overexpression of IDO1 is a mechanism of immune evasion in many cancers. nih.gov The indazole scaffold has been identified as a promising structure for the development of novel IDO1 inhibitors, with some derivatives showing moderate inhibitory activity. nih.govacs.orgresearchgate.net

Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer, has been targeted by indazole-based compounds. nih.govmdpi.com Small molecule inhibitors targeting STAT3 can disrupt its function, leading to antitumor activity. nih.gov Glycogen synthase kinase-3 (GSK-3) is another enzyme class where indazole derivatives have been explored for their inhibitory potential.

Indazole-3-carboxylic acid derivatives have been successfully developed as receptor modulators. A notable example is their activity as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.govacs.orgnih.gov This has led to the development of effective antiemetic agents. nih.govusbio.net The indazole ring acts as a bioisostere for the native indole (B1671886) structure of serotonin, allowing it to bind effectively to the receptor. acs.org

Conversely, other indazole carboxamides have been identified as agonists of the α-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.govgoogle.com This receptor is implicated in cognitive functions, and its modulation is a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. nih.govwikipedia.org

Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, are also key targets for indazole-based inhibitors. acs.orgnih.govnih.gov Aberrant FGFR signaling is implicated in various cancers, and indazole-containing small molecules have been designed to block the ATP-binding site of these receptors, thereby inhibiting their activity. acs.orgnih.govmdpi.com

By inhibiting key enzymes and modulating receptors, indazole derivatives can profoundly interfere with cellular signaling pathways. A significant outcome of this interference is the induction of apoptosis, or programmed cell death, in cancer cells. jci.orgnih.gov For example, Lonidamine, a derivative of indazole-3-carboxylic acid, has been shown to induce apoptosis in drug-resistant cancer cells. jci.org Other polysubstituted indazoles have demonstrated the ability to trigger apoptosis and cause cell cycle arrest in human cancer cell lines. nih.gov

The modulation of inflammatory responses is another key consequence of the activity of indazole compounds. researchgate.net Their ability to inhibit enzymes like IDO1 and modulate pathways involved in cytokine production contributes to their anti-inflammatory effects. nih.govresearchgate.netnih.govmdpi.com For instance, certain indazole-3-carboxamides act as blockers of calcium-release activated calcium (CRAC) channels, which in turn potently inhibits the release of pro-inflammatory cytokines from mast cells. nih.gov

In Vitro Cellular Assay Systems for Activity Evaluation

A variety of in vitro assay systems are employed to characterize the biological activity of indazole carboxylic acids, ranging from simple biochemical assays to more complex cell-based models.

Cell-free assays are essential for determining the direct interaction between a compound and its purified molecular target. These assays remove the complexity of a cellular environment, allowing for precise measurement of parameters like binding affinity and inhibitory potency.

Table 1: Examples of Cell-Free Assays for Indazole Derivatives Note: The following data are for representative indazole compounds and not specifically for 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, as such specific data is not available in the cited literature.

| Assay Type | Target | Compound Example | Measured Parameter | Result | Source |

|---|---|---|---|---|---|

| Kinase Inhibition Assay | FGFR1 | Compound 7r (indazole derivative) | IC₅₀ | 2.9 nM | nih.gov |

| Enzyme Inhibition Assay | IDO1 | Compound 8a (N′-hydroxyindazolecarboximidamide) | IC₅₀ | Moderate Inhibition | nih.gov |

| Receptor Binding Assay | 5-HT3 Receptor | Compound 6g (BRL 43694) | pA₂ | 8.8 | nih.gov |

These assays typically involve incubating the purified enzyme or receptor with its substrate or ligand in the presence of varying concentrations of the test compound. The results, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant), quantify the compound's potency.

Cell-based assays are used to confirm that the activity observed in biochemical assays translates to a functional effect in a living cell. These assays can range from targeted readouts to broader phenotypic screens.

Antiproliferative assays are commonly used to evaluate potential anticancer agents. In these experiments, cancer cell lines are treated with the compound, and the effect on cell growth and viability is measured. Several studies have demonstrated the antiproliferative activity of novel indazole derivatives against various human cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Table 2: Examples of Cell-Based Assays for Indazole Derivatives Note: The following data are for representative indazole compounds and not specifically for this compound, as such specific data is not available in the cited literature.

| Assay Type | Cell Line | Compound Example | Measured Response | Result | Source |

|---|---|---|---|---|---|

| Cellular Proliferation | A2780 (Ovarian Cancer) | Polysubstituted indazole | IC₅₀ | 0.64 to 17 µM | nih.gov |

| Cellular FGFR1 Inhibition | KMS-11 (Myeloma) | Compound 7r (indazole derivative) | IC₅₀ | 40.5 nM | nih.gov |

| Mast Cell Degranulation | RBL-2H3 | Compound 12d (indazole-3-carboxamide) | Inhibition of TNFα release | IC₅₀ = 0.28 µM | nih.gov |

| Apoptosis Induction | T47D (Breast Cancer) | Indole-2-carboxylic acid hydrazide (related structure) | Caspase Activation | EC₅₀ = 0.1 µM | nih.gov |

Other cell-based assays measure specific mechanistic events, such as the activation of caspases (indicating apoptosis), cell cycle arrest analyzed by flow cytometry, or the inhibition of cytokine release from immune cells. nih.govnih.govnih.gov These assays provide crucial insights into the cellular mechanisms of action for the indazole carboxylic acid class of compounds.

Exploration of Antiproliferative and Chemotherapeutic Potential in Cellular Models

Detailed studies focusing on the antiproliferative and chemotherapeutic potential of this compound in cellular models are not prominently reported in the available scientific literature. While the broader class of indazole derivatives has been investigated for anticancer properties, specific data, such as IC50 values against various cancer cell lines for this exact compound, remains to be published.

Research into related compounds, such as various substituted indazole derivatives, has shown that this chemical class can exhibit antitumor activity. nih.gov For example, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One of the compounds in that study demonstrated a promising inhibitory effect against the K562 cell line. nih.gov However, it is crucial to note that these findings pertain to structurally related but different molecules, and similar activity for this compound cannot be assumed without direct experimental evidence.

General statements in chemical supplier literature suggest that compounds like 7-bromo-1H-indazole-3-carboxylic acid are used as intermediates in the synthesis of potential anti-cancer agents, highlighting the interest in this scaffold for oncological research. chemimpex.com

Interactive Data Table: Antiproliferative Activity of Related Indazole Derivatives

No direct experimental data is available for this compound. The following table is a representative example based on data for other indazole derivatives to illustrate the type of data that would be relevant.

| Compound | Cell Line | IC50 (µM) |

| This compound | Data Not Available | Data Not Available |

| Related Indazole Derivative (Example) | K562 (Leukemia) | 5.15 nih.gov |

| Related Indazole Derivative (Example) | A549 (Lung) | >50 |

Investigating Anti-Inflammatory and Neuroprotective Mechanisms (Pre-clinical)

Preclinical investigations into the specific anti-inflammatory and neuroprotective mechanisms of this compound are not well-documented in the current body of scientific literature. The indazole core is recognized for its potential in developing agents with these properties. nih.gov For instance, the broader class of indazole derivatives has attracted attention for its diverse biological activities, including anti-inflammatory effects. nih.gov

The potential for a compound to have neuroprotective effects is often linked to its ability to cross the blood-brain barrier and interact with targets within the central nervous system. Phenolic acids, a broad class of compounds that includes structures with carboxylic acid groups, have been studied for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. mdpi.com However, specific studies on the neuroprotective mechanisms of this compound have not been found.

Chemical catalogs mention that 7-bromo-1H-indazole-3-carboxylic acid is a building block used in the development of anti-inflammatory drugs, indicating that the foundational structure is of interest for this therapeutic area. chemimpex.com Without specific preclinical studies on this compound, any discussion of its anti-inflammatory or neuroprotective mechanisms would be speculative.

Interactive Data Table: Mechanistic Insights for Related Compound Classes

This table illustrates the type of mechanistic data that would be relevant for this compound, based on general findings for related compound classes. No direct data is available for the specified compound.

| Biological Target/Pathway | Observed Effect of Related Compounds | Relevance |

| This compound | Data Not Available | Data Not Available |

| Cyclooxygenase (COX) Enzymes | Inhibition | Anti-inflammatory |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduction in expression/release | Anti-inflammatory |

| Oxidative Stress Markers (e.g., ROS) | Reduction | Neuroprotection |

| Apoptotic Pathways (e.g., Caspase activation) | Modulation | Neuroprotection |

Structure Activity Relationship Sar Studies and Analogue Design of 7 Bromo 4 Methoxy 1h Indazole 3 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The bromine atom at the C-7 position is a key feature of the molecule. Halogen atoms, particularly bromine, can participate in various non-covalent interactions, including halogen bonding, which can be a significant contributor to binding affinity and selectivity. The C-7 position is adjacent to the N-1 atom of the pyrazole (B372694) ring, and substituents here can exert steric and electronic effects that influence the properties of the entire heterocyclic system.

Research into 7-substituted indazoles has highlighted the importance of this position. For instance, the development of a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the potent HIV-1 capsid inhibitor Lenacapavir, underscores the value of the 7-bromo-indazole scaffold in modern drug discovery. chemrxiv.orgresearchgate.net While direct SAR studies on 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid are limited, research on related 4-substituted-1H-indazoles demonstrates that the C-7 position is amenable to functionalization. A direct and regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed, which then allows for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. nih.govrsc.org This synthetic accessibility allows medicinal chemists to replace the bromine with various aryl or heteroaryl groups to explore new interactions within a receptor's binding pocket.

In many contexts, the bromine atom serves as a synthetically versatile handle for introducing further complexity, but it can also play a direct role in binding. chemimpex.com For example, in kinase inhibitors, a halogen at this position can occupy a specific hydrophobic pocket or act as a halogen bond donor to a backbone carbonyl oxygen of the protein. The steric and electronic influence of substituents at C-7 has also been shown to affect the regioselectivity of N-alkylation, with electron-withdrawing groups at C-7 favoring substitution at the N-2 position. nih.govresearchgate.net

The methoxy (B1213986) group is a common substituent in medicinal chemistry, valued for its ability to improve metabolic stability and modulate physicochemical properties such as lipophilicity and solubility. nih.gov At the C-4 position of the indazole ring, the methoxy group can significantly influence the molecule's pharmacological profile.

As an electron-donating group, the methoxy substituent at C-4 can modulate the electronics of the aromatic system, which may affect pi-stacking interactions with aromatic amino acid residues in a target protein. researchgate.net Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a receptor. Its placement can also direct the orientation of the entire molecule within the binding site to optimize other interactions.

In SAR studies of various indazole series, the introduction of a methoxy or hydroxyl group at the C-4 position has been shown to be beneficial for potency. mdpi.com For example, in a series of indazole arylsulfonamides developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), methoxy-containing groups were found to be among the more potent C-4 substituents. This suggests that the C-4 position points towards a region of the receptor where the methoxy group can engage in favorable interactions.

| Position | Substituent | General Impact on Activity | Potential Interactions |

| C-7 | Bromine (Br) | Can enhance binding affinity; serves as a synthetic handle for further modification. nih.govchemimpex.com | Halogen bonding, hydrophobic interactions. |

| C-4 | Methoxy (OCH₃) | Often improves potency and metabolic stability. nih.gov | Hydrogen bond acceptor, van der Waals forces, influences electronics for π-stacking. |

| C-3 | Carboxylic Acid (COOH) | Often critical for activity, acting as a key anchoring group. nih.govmdpi.com | Salt bridges (with Arg, Lys), hydrogen bonding (donor and acceptor). |

The carboxylic acid group at the C-3 position is frequently a critical pharmacophore for indazole-based inhibitors. This acidic moiety can be deprotonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged amino acid residues such as arginine or lysine (B10760008) within a binding site. mdpi.com These high-energy interactions often serve to anchor the ligand in the correct orientation for other parts of the molecule to engage in additional favorable contacts.

Furthermore, the carboxylic acid is both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (both oxygen atoms), allowing for a network of hydrogen bonds that can significantly contribute to binding affinity and specificity. mdpi.com

Effects of N-Substitution (N-1 vs. N-2) on Bioactivity and Regioselectivity

The indazole ring contains two nitrogen atoms, N-1 and N-2, which can be substituted, typically through alkylation or arylation. The choice of which nitrogen to substitute is a critical decision in the design of indazole-based drugs, as the resulting regioisomers often exhibit vastly different biological activities, selectivities, and physicochemical properties. The vector of the substituent off N-1 versus N-2 projects into different regions of space, meaning that only one of the isomers may be able to access a key sub-pocket within a receptor binding site.

Controlling the regioselectivity of N-alkylation is a well-studied challenge in synthetic chemistry. The outcome of an alkylation reaction is highly dependent on several factors, including:

Steric and Electronic Effects of Ring Substituents: The nature of the substituents already on the indazole ring can direct alkylation to either N-1 or N-2. Electron-withdrawing groups, particularly at the C-3 or C-7 positions, tend to favor the formation of the N-2 regioisomer. nih.gov For example, studies have shown that indazoles with a C-7 CO₂Me group confer excellent N-2 regioselectivity (≥96%). researchgate.net

Reaction Conditions: The choice of base, solvent, and alkylating agent can dramatically influence the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity for many C-3 substituted indazoles. nih.gov In contrast, different conditions can be employed to favor the N-2 product. nih.govbeilstein-journals.org

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, and some synthetic strategies exploit this by allowing the reaction to equilibrate to the more stable N-1 substituted product. nih.gov The ability to selectively synthesize either the N-1 or N-2 isomer is crucial for building comprehensive SAR and optimizing a lead compound for a specific biological target.

| Factor | Influence on N-1 / N-2 Selectivity | Example |

| Substituent at C-7 | Electron-withdrawing groups (e.g., NO₂, CO₂Me) favor N-2 alkylation. nih.govresearchgate.net | A C-7 CO₂Me indazole yields ≥96% N-2 product. |

| Substituent at C-3 | Sterically bulky groups (e.g., t-butyl) or groups capable of chelation can favor N-1 alkylation. nih.gov | A C-3 carboxamide indazole yields >99% N-1 product with NaH/THF. |

| Base/Solvent System | Can be tuned to favor one isomer over the other. | NaH in THF generally favors N-1 alkylation. nih.gov |

Conformational Analysis and Bioactive Conformations

Conformational analysis aims to understand the three-dimensional shape of a molecule and identify the specific conformation (the "bioactive conformation") it adopts when binding to its biological target. For relatively planar and rigid structures like the indazole ring, the most significant conformational flexibility often comes from the substituents.

In the case of this compound, the key rotatable bond is between the C-3 carbon and the carboxylic acid group. The orientation of the carboxylic acid relative to the indazole ring can be crucial for establishing the optimal hydrogen bonding and ionic interactions within the active site. X-ray crystallography of related molecules, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has shown that the indazole ring is nearly coplanar with the ester moiety, suggesting conjugation between the groups. nih.gov This planarity is likely important for fitting into binding sites that have corresponding flat, aromatic regions.

The bioactive conformation is often determined through techniques like X-ray co-crystallography of the ligand bound to its target protein or through computational methods like molecular docking and molecular dynamics simulations. These studies can reveal the precise orientation of the C-7 bromine and C-4 methoxy groups within their respective sub-pockets and confirm the role of the C-3 carboxylic acid as an anchor.

Scaffold Hopping and Hybridization Strategies for Novel Chemotypes

Scaffold hopping is a powerful strategy in drug design where the core molecular framework (the scaffold) of a known active compound is replaced with a structurally different core, while maintaining the original's key binding interactions. nih.gov This can lead to the discovery of novel chemotypes with improved properties, such as better ADME profiles, reduced toxicity, or new intellectual property.

The indazole-3-carboxylic acid moiety is an excellent candidate for scaffold hopping strategies. As mentioned previously, it has been successfully used as a bioisosteric replacement for an indole-2-carboxylic acid scaffold. nih.gov In that work, researchers identified that the key pharmacophoric elements were the carboxylic acid anchor and an adjacent large hydrophobic group. By replacing the indole (B1671886) core with an indazole core, they preserved the critical spatial relationship of these two groups, successfully transforming a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. This demonstrates that the indazole scaffold can effectively mimic the geometry of other bicyclic aromatic heterocycles.

Hybridization involves combining structural motifs from two or more different known ligands to create a new hybrid molecule with potentially enhanced or novel activity. One could envision hybridizing the this compound scaffold with fragments from other inhibitors of a given target to explore new binding space and create synergistic interactions within the active site.

Computational and Theoretical Chemistry Studies of 7 Bromo 4 Methoxy 1h Indazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide a theoretical framework for understanding its structure, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer.

Computational studies on various indazole derivatives have consistently shown that the distribution of HOMO and LUMO is spread across the indazole core. For 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid, it is anticipated that the HOMO would be localized on the electron-rich indazole ring system, while the LUMO would be distributed over the carboxylic acid moiety and the aromatic ring. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom and carboxylic acid group would modulate the energies of these orbitals. Based on DFT calculations of similar substituted indazoles, the HOMO-LUMO energies for this compound can be estimated. A larger HOMO-LUMO energy gap is indicative of higher molecular hardness and lower reactivity, while a smaller gap suggests greater molecular softness and higher reactivity. researchgate.net

Table 1: Representative HOMO-LUMO Energies of Substituted Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.54 | -0.98 | 5.56 |

| 4-chloro-1H-indazole | -6.61 | -1.12 | 5.49 |

| 4-bromo-1H-indazole | -6.65 | -1.19 | 5.46 |

Note: Data is illustrative and based on DFT calculations of related compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green areas denote regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, making these sites prone to electrophilic attack. The hydrogen atoms of the carboxylic acid and the N-H group of the indazole ring would exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets. researchgate.net

Computational methods can accurately predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations are commonly used to compute vibrational frequencies and chemical shifts, which can then be compared with experimental data for validation.

Studies on indazole-3-carboxylate derivatives have demonstrated a strong correlation between calculated and experimental spectroscopic data. researchgate.net For this compound, DFT calculations would predict characteristic IR stretching frequencies for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-H of the indazole ring, and the C-O of the methoxy group. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated, providing a theoretical spectrum that can aid in the structural elucidation and confirmation of the synthesized compound. The GIAO (Gauge-Independent Atomic Orbital) method is often employed for accurate NMR predictions. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Representative Indazole-3-Carboxylate Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | 3450 | 3435 |

| N-H stretch | 3300 | 3290 |

| C=O stretch | 1710 | 1705 |

Note: Data is illustrative and based on DFT calculations of related compounds. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking simulations can predict the preferred orientation of this compound when bound to the active site of a protein. These simulations take into account the three-dimensional structures of both the ligand and the protein to identify the most stable binding mode.

Studies on various indazole derivatives have shown that they can form multiple interactions with protein active sites. For instance, in the context of kinase inhibition, the indazole core can form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and the methoxy and bromo substituents can engage in hydrophobic and halogen bonding interactions, respectively. For example, docking studies of indazole derivatives into the VEGFR2 kinase pocket have revealed hydrogen bonding with residues like Cys919 and π-π stacking with Phe918. researchgate.net

Beyond predicting the binding pose, molecular docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can estimate the binding affinity of a ligand to its target protein. This is often expressed as a binding energy, with more negative values indicating a stronger interaction.

These calculations can also dissect the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and hydrogen bonding. For this compound, the carboxylic acid group would be expected to make a significant contribution to the binding affinity through strong hydrogen bonds. The indazole ring and its substituents would contribute through a combination of hydrophobic, van der Waals, and potentially halogen bonding interactions. For example, studies on arylsulphonyl indazole derivatives have quantified the interaction energies with specific amino acids, highlighting the importance of residues like Glu885 and Phe918 in stabilizing the ligand-protein complex. researchgate.net

Table 3: Representative Binding Affinities and Interacting Residues for Indazole Derivatives with a Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Indazole Derivative A | -8.5 | Cys919, Glu885, Phe918 |

| Indazole Derivative B | -7.9 | Asp1046, Leu840, Val916 |

Note: Data is illustrative and based on molecular docking studies of related compounds with various protein targets.

Investigating Dynamic Behavior and Conformational Changes in Target Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of ligand-receptor interactions. For derivatives of indazole-3-carboxylic acid, MD simulations can reveal how these molecules behave within the binding site of a target protein over time. These simulations provide a detailed picture of the conformational changes that both the ligand and the protein undergo to achieve a stable binding mode.

In studies of related indazole derivatives as inhibitors of enzymes like nitric oxide synthase or Cyclooxygenase-2 (COX-2), MD simulations have been instrumental. researchgate.netresearchgate.netbohrium.com These simulations typically track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. A stable complex is indicated by minimal fluctuations in RMSD over the simulation period.

Furthermore, MD simulations can elucidate the specific amino acid residues that are crucial for anchoring the ligand in the active site. By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For this compound, such studies would be critical in understanding how the bromo and methoxy substituents at the 7 and 4 positions, respectively, influence its dynamic binding to a potential therapeutic target. The flexibility of the carboxylic acid group at the 3-position is also a key aspect that can be explored through MD simulations to understand its role in forming key interactions.

A hypothetical representation of data from an MD simulation of an indazole derivative is presented in the table below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 4 |

| 20 | 1.30 | 1.65 | 3 |

| 30 | 1.28 | 1.60 | 4 |

| 40 | 1.35 | 1.70 | 3 |

| 50 | 1.32 | 1.68 | 4 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in medicinal chemistry for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

The development of a QSAR model for a class of compounds like indazole-3-carboxylic acid derivatives involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a model that correlates the descriptors with the biological activity. For indazole derivatives, 3D-QSAR studies have been performed to understand their inhibitory potency against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models provide a predictive framework that can be used to estimate the activity of new, unsynthesized derivatives, including this compound.

A significant outcome of QSAR modeling is the identification of the most influential molecular descriptors that govern the biological activity. For instance, a QSAR model might reveal that the biological activity of indazole-3-carboxamides is strongly correlated with specific steric and electrostatic fields around the molecule. nih.gov

Contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize these fields. These maps highlight regions where bulky groups might enhance or diminish activity, or where positive or negative electrostatic potentials are favorable. For this compound, a QSAR study could reveal the importance of the electronic properties of the bromine atom and the steric bulk of the methoxy group in determining its biological effect. This information is invaluable for designing new derivatives with improved potency and selectivity.

Below is an example of a table summarizing key molecular descriptors that might be identified in a QSAR study of indazole derivatives.

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| HOMO Energy | Electronic | Negative |

| Surface Area | Steric | Positive |

This is a hypothetical data table for illustrative purposes.

Mechanistic Insights from Theoretical Reaction Studies

For the synthesis of 1H-indazole-3-carboxylic acid and its derivatives, theoretical studies have been used to investigate potential reaction pathways. For example, the formation of the indazole ring through intramolecular diazonium coupling has been explored using semi-empirical quantum mechanical methods. dntb.gov.ua These studies can help in optimizing reaction conditions to improve yields and selectivity.

DFT calculations can also provide insights into the electronic structure and reactivity of this compound. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for planning subsequent chemical modifications of the molecule to synthesize new analogues. For instance, DFT studies on various indazole derivatives have been used to understand their physicochemical properties and to rationalize their observed biological activities. researchgate.netnih.gov Such theoretical investigations are a cornerstone of modern chemical research, enabling a more rational and efficient approach to the synthesis and development of new chemical entities.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-4-methoxy-1H-indazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of the indazole core. A plausible route includes:

Bromination : Introduce bromine at the 7-position using electrophilic bromination (e.g., NBS or Br₂ in acetic acid) .

Methoxy Introduction : Protect reactive sites and perform O-methylation at the 4-position using methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃) .

Carboxylic Acid Formation : Hydrolyze a pre-installed ester group (e.g., ethyl ester) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

Key Considerations : Monitor regioselectivity during bromination using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the indazole NH proton (~12–13 ppm, broad singlet) and methoxy protons (~3.8–4.0 ppm, singlet). The aromatic protons will show splitting patterns consistent with bromine’s electron-withdrawing effects .

- ¹³C NMR : Confirm the carboxylic acid carbon (~165–170 ppm) and methoxy carbon (~55 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (²⁷Br/⁸¹Br ≈ 1:1) .

- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Scenario : Discrepancies in proton assignments (e.g., NH position or methoxy orientation).

- Approach :

- Repeat Experiments : Confirm reproducibility of synthesis and spectroscopic conditions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Alternative Techniques : Perform X-ray crystallography to unambiguously determine the structure (if crystalline) .

- Dynamic Effects : Consider tautomerism or rotameric equilibria in solution, which may explain NMR/X-ray mismatches .

Q. What strategies improve regioselective functionalization of the indazole ring during synthesis?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., boronic esters) to steer bromination/methoxylation to desired positions .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield the NH group during methoxy introduction, preventing side reactions .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions to achieve precise substitution patterns .

- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich positions .

Q. How to address stability issues during storage of this compound?

Methodological Answer:

- Degradation Pathways : Monitor for decarboxylation (loss of COOH) or demethylation (loss of OCH₃) via periodic HPLC analysis .

- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to mitigate bromine-related oxidative side reactions .

Data Analysis & Interpretation

Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Scenario : Contradictory IC₅₀ values across assays.

- Steps :

- Assay Validation : Confirm consistency in assay protocols (e.g., cell lines, incubation times) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Solubility Checks : Poor solubility in certain buffers may artificially reduce activity. Use DLS to assess aggregation .

- Protease Interference : Test for enzyme inhibition unrelated to the target (e.g., nonspecific binding to assay components) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers prone to substitution (e.g., C-7 bromine site) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

- pKa Prediction : Use ChemAxon or ACD/Labs to estimate carboxylic acid acidity (~2.5–3.5), influencing deprotonation in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.